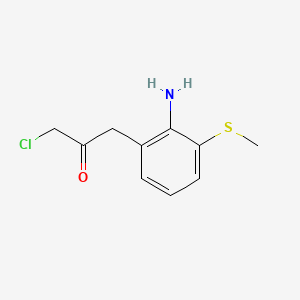
4,6-O-Cyclohexylidene-1,5-anhydro-3-deoxy-D-erythro-hex-1-3N-3-ulose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-O-Cyclohexylidene-1,5-anhydro-3-deoxy-D-erythro-hex-1-3N-3-ulose is a carbohydrate derivative that has garnered interest in the field of synthetic organic chemistry. This compound is characterized by its unique cyclohexylidene protecting group, which provides stability and specificity in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-O-Cyclohexylidene-1,5-anhydro-3-deoxy-D-erythro-hex-1-3N-3-ulose typically involves the protection of hydroxyl groups in the carbohydrate backbone. One common method includes the use of cyclohexanone in the presence of an acid catalyst to form the cyclohexylidene acetal. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,6-O-Cyclohexylidene-1,5-anhydro-3-deoxy-D-erythro-hex-1-3N-3-ulose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
4,6-O-Cyclohexylidene-1,5-anhydro-3-deoxy-D-erythro-hex-1-3N-3-ulose has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: This compound is studied for its potential role in biological pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4,6-O-Cyclohexylidene-1,5-anhydro-3-deoxy-D-erythro-hex-1-3N-3-ulose involves its interaction with specific molecular targets and pathways. The cyclohexylidene group provides stability and specificity, allowing the compound to participate in selective reactions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,5-Anhydro-6-deoxy-D-erythro-hex-1-en-3-ulose: This compound shares a similar carbohydrate backbone but lacks the cyclohexylidene protecting group.
1,5-Anhydro-3,4,6-tri-O-benzyl-2-deoxy-D-ribo-hex-1-enitol: Another carbohydrate derivative with different protecting groups and functional properties.
Uniqueness
The uniqueness of 4,6-O-Cyclohexylidene-1,5-anhydro-3-deoxy-D-erythro-hex-1-3N-3-ulose lies in its cyclohexylidene group, which provides enhanced stability and specificity in chemical reactions. This makes it a valuable intermediate in synthetic organic chemistry and various research applications .
Properties
Molecular Formula |
C12H16O4 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
(4aR,8aR)-spiro[4a,8a-dihydro-4H-pyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-one |
InChI |
InChI=1S/C12H16O4/c13-9-4-7-14-10-8-15-12(16-11(9)10)5-2-1-3-6-12/h4,7,10-11H,1-3,5-6,8H2/t10-,11+/m1/s1 |
InChI Key |
FEWYIKHGBKYLNQ-MNOVXSKESA-N |
Isomeric SMILES |
C1CCC2(CC1)OC[C@@H]3[C@@H](O2)C(=O)C=CO3 |
Canonical SMILES |
C1CCC2(CC1)OCC3C(O2)C(=O)C=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Boc-(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B14048190.png)
![Pyrazolo[1,5-a]pyridine, 2-[[4-[4-(2-fluoroethoxy)phenyl]-1-piperazinyl]methyl]-](/img/structure/B14048198.png)
![(E)-3-(5-Trifluoromethyl-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14048203.png)





![2-Amino-5-methyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B14048238.png)





